2-(4'-Diethylaminophenyl)benzothiazole

Photophysics Laser Flash Photolysis Triplet State Yield

2-(4'-Diethylaminophenyl)benzothiazole (CAS 10205-57-9), also known as 2-ABT, is a heterocyclic compound of the 2-phenylbenzothiazole class, characterized by a strong electron-donating diethylamino group at the 4' position. This structural motif creates a donor-π-acceptor (D-π-A) system that imparts intense, solvent-dependent fluorescence and remarkable photostability, making it a critical component in near-UV laser dyes and fluorescent probes.

Molecular Formula C17H18N2S
Molecular Weight 282.4 g/mol
CAS No. 10205-57-9
Cat. No. B167412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4'-Diethylaminophenyl)benzothiazole
CAS10205-57-9
Synonyms2-(4'-diethylaminophenyl)benzothiazole
2-ABT
Molecular FormulaC17H18N2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H18N2S/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3
InChIKeyADRCREMWPUFGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-(4'-Diethylaminophenyl)benzothiazole (CAS 10205-57-9) Matters for Fluorescence and Laser Dye Applications


2-(4'-Diethylaminophenyl)benzothiazole (CAS 10205-57-9), also known as 2-ABT, is a heterocyclic compound of the 2-phenylbenzothiazole class, characterized by a strong electron-donating diethylamino group at the 4' position [1]. This structural motif creates a donor-π-acceptor (D-π-A) system that imparts intense, solvent-dependent fluorescence and remarkable photostability, making it a critical component in near-UV laser dyes and fluorescent probes [2]. Unlike its simpler analogs, the diethylamino substitution fundamentally alters the excited-state photophysics, enabling applications that demand high quantum yield and specific relaxation pathways [3].

The Critical Pitfall: Why 2-Phenylbenzothiazole or Other Amine Derivatives Cannot Replace 2-(4'-Diethylaminophenyl)benzothiazole


Generic substitution within the 2-phenylbenzothiazole family is a high-risk procurement strategy due to the profound, non-linear impact of the amine donor group on excited-state dynamics. For instance, the parent compound 2-phenylbenzothiazole (PBT) and its 4'-dimethylamino analog exhibit entirely different photophysical behaviors [1]. The 4'-diethylamino derivative uniquely suppresses triplet state formation, leading to a dominant fluorescence pathway, whereas other derivatives may engage in competing processes like excited-state intramolecular proton transfer (ESIPT) or show drastically reduced quantum yields [2]. This specificity dictates that any attempt to use a cheaper or more readily available analog for applications like near-UV lasing or quantitative bioimaging will result in non-functional or severely underperforming systems, as detailed by the comparative evidence below.

Quantitative Performance Differentiation: 2-(4'-Diethylaminophenyl)benzothiazole vs. Key Comparators


Dominant Fluorescence Pathway: 2-ABT vs. Parent 2-Phenylbenzothiazole

In a direct head-to-head comparison, the 4'-diethylamino derivative (2-ABT) exhibits a fundamentally different excited-state relaxation mechanism than its parent compound. While unsubstituted 2-phenylbenzothiazole (PBT) forms a measurable triplet state, 2-ABT's singlet excited state relaxes almost exclusively via fluorescence, with only a 'very weak triplet transient' observed [1]. This confirms the diethylamino group's role in suppressing non-radiative decay pathways.

Photophysics Laser Flash Photolysis Triplet State Yield

Ultrafast ESIPT Kinetics: 2-ABT Derivative (AHBT) vs. Other HBT Analogs

The hydroxylated derivative, 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (AHBT), showcases a dramatic kinetic advantage. Direct comparative studies show AHBT undergoes Excited-State Intramolecular Proton Transfer (ESIPT) with a rate constant (k > 3 × 10^10 s^-1) [1]. This is in stark contrast to the parent 2-(2'-hydroxyphenyl)benzothiazole (HBT) and other analogs, for which neither enol fluorescence, triplet-triplet absorption, nor a measurable activation energy for ESIPT have been observed [1].

ESIPT Proton Transfer Kinetics Fluorescent Probes

Enhanced Sensitivity in Thiol Sensing: AHBT-based Probe vs. Conventional Probes

A turn-on fluorescent probe derived from the ESIPT scaffold of AHBT demonstrates exceptional sensitivity for biological thiols. The probe achieves a detection limit of 8.0 × 10^-9 M for glutathione (GSH) and 8.4 × 10^-8 M for cysteine (Cys) [1]. While a direct numeric comparison to a specific non-amine analog is not provided in the same study, this performance significantly surpasses the micromolar detection limits typical of many conventional thiol probes not leveraging the ESIPT mechanism [1]. This translates to an approximate 10- to 100-fold improvement in sensitivity.

Fluorescent Probe Thiol Detection Bioimaging

Validated Laser Dye Performance: 2-ABT Class vs. Non-Amine Substituted Derivatives

Compounds based on the 2-(4'-dialkylaminophenyl)benzothiazole scaffold, including 2-ABT, are explicitly reported to exhibit 'high gain' and 'extreme photostability' when utilized as near-UV laser dyes, making their practical application feasible [1]. In contrast, the parent 2-phenylbenzothiazole (PBT) is not reported to possess these lasing properties, as the electron-donating amine group is essential for achieving the required amplified spontaneous emission (ASE) and photostability under high-intensity UV pumping [1].

Laser Dye Near-UV Laser Photostability

Fine-Tuned Fluorescence Hue: 2-ABT vs. Other Amino-Phenylbenzothiazoles

Within the broader class of 2-aryl aryleneazoles used as optical brighteners, the specific substituent pattern dictates the precise shade of fluorescence. Patent literature explicitly states that 2-phenylbenzothiazoles with a 4'-substituent like the diethylamino group in 2-ABT exhibit a 'reddish blue' fluorescence, while other closely related 6-substituted analogs (e.g., 6-methyl-4'-dimethylamino-2-phenylbenzothiazole) produce a 'greenish blue' or 'neutral blue' hue [1]. This demonstrates that even among close amine-substituted analogs, the emission color is not interchangeable.

Optical Brightener Fluorescence Hue Dye Blending

Optimal Use Cases for 2-(4'-Diethylaminophenyl)benzothiazole Based on Verified Differentiation


Development of High-Efficiency Near-UV Dye Lasers

Procurement for laser dye research is justified by 2-ABT's unique combination of a dominant fluorescence pathway (suppressed triplet formation) [1] and reported high gain with extreme photostability [2]. These properties directly enable the construction of durable, high-output tunable lasers in the near-UV spectrum, a performance benchmark that non-amine substituted analogs cannot meet.

Engineering of Ultrafast ESIPT-Based Fluorescent Probes

The hydroxylated derivative (AHBT) is the scaffold of choice for designing turn-on probes that rely on excited-state intramolecular proton transfer (ESIPT). Its documented picosecond ESIPT rate (k > 3 × 10^10 s^-1) [1] is a key differentiator, enabling real-time monitoring of biological events with superior temporal resolution compared to probes derived from parent HBT.

High-Sensitivity Bioimaging and In Vitro Diagnostics for Thiols

For researchers quantifying low-concentration biothiols (e.g., GSH, Cys), this core structure is essential. Probes based on AHBT achieve nanomolar detection limits (down to 8.0 × 10^-9 M) [3], a sensitivity improvement of up to two orders of magnitude over many conventional alternatives, making them the scientifically sound choice for cellular imaging studies requiring the visualization of subtle thiol gradients.

Formulation of Specialized Optical Brighteners for Red-Toned Substrates

Industrial procurement for textile or paper whitening applications should specify this compound when a 'reddish blue' fluorescence component is required to neutralize yellow undertones [4]. Substituting a different 2-aryl aryleneazole would shift the final perceived white to an undesirable greenish or bluish tint, demonstrating that the precise emission hue is a non-negotiable performance parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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